Bicyclo[3.3.2]decan-9-one
Overview
Description
Synthesis Analysis
The synthesis of Bicyclo[3.3.2]decan-9-one involves various methods, including cyclization reactions of suitable precursors. Researchers have explored routes such as oxidation of norcamphor or intramolecular Diels-Alder reactions to form the bicyclic ring system .
Molecular Structure Analysis
The molecular structure of Bicyclo[3.3.2]decan-9-one consists of a nine-membered ring with two fused cyclohexane rings. The transannular methylene interaction between carbon atoms at positions 3 and 7 plays a crucial role in determining its conformation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Heterocycles
Bicyclo[3.3.2]decan-9-one derivatives have been explored in the synthesis of heterocycles. Research demonstrated the creation of new 3,7,9-triheterabicyclo[3.3.2]decan-10-ones, using 3,7-diheterabicyclo[3.3.1]nonan-9-ones as precursors. These compounds exhibited a chair-boat equilibrium and were analyzed through spectral evidence and X-ray diffraction (Garrison et al., 1993).
Stereochemical Analysis
The study of stereochemistry in smaller bicycloalkanes like trans-bicyclo[4.3.1]decan-10-one was carried out. This work focused on establishing trans intrabridgehead stereochemistry through intramolecular dioxolenone photocycloaddition (Winkler, Hey & Williard, 1988).
Synthetic Intermediates
Bicyclo[3.3.2]decan-9-one derivatives were also employed as synthetic intermediates. For instance, 1-Alkoxybicyclo[4.3.1] Decan-3-Onecarboxylates were prepared via an anti-Bredt system, offering an efficient route to bicyclo[4.3.1] Decan-8-One (Momose, Masuda & Muraoka, 1984).
Conformational Studies
Significant work has been done in conformational studies of bicyclo[3.3.2]decan-9-one and its derivatives. These studies include spectral analysis, X-ray crystallography, and theoretical calculations to understand the molecule's structure and behavior in different states (Doyle, Parker & Hafter, 1977).
Hydrogen Bonding and Crystal Engineering
Research on bicyclo[3.3.2]decan-9-one derivatives extends to crystal engineering. This involves designing new lattice inclusion hosts and studying hydroxy group hydrogen bonding for creating new materials (Kim et al., 2002).
Catalytic Reactions
Bicyclo[3.3.2]decan-9-one frameworks have been utilized in metal-catalyzed [5+2] cycloadditions and Nazarov cyclization sequences. These methods provide access to complex molecular structures, important in the synthesis of biologically active compounds (Wender, Stemmler & Sirois, 2010).
Enantioselective Synthesis
The medium-sized rings of bicyclo[3.3.2]decan-9-one derivatives are pivotal in the enantioselective synthesis of diquinanes, hydrindanes, and decalins, which are key scaffolds in various natural products (Heinrich et al., 2016).
properties
IUPAC Name |
bicyclo[3.3.2]decan-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-7-8-3-1-5-9(10)6-2-4-8/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVLIVNTLHVEGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339627 | |
Record name | Bicyclo[3.3.2]decan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.3.2]decan-9-one | |
CAS RN |
28054-91-3 | |
Record name | Bicyclo[3.3.2]decan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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